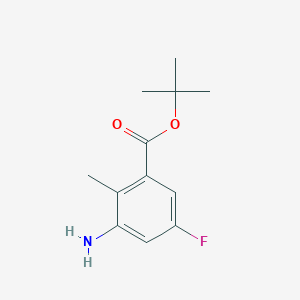

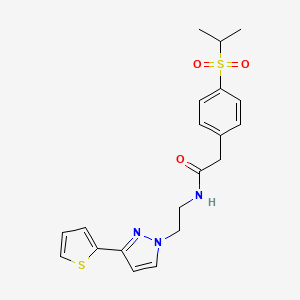

![molecular formula C5H9NO4 B2863958 3-[(Methoxycarbonyl)amino]propanoic acid CAS No. 158213-81-1](/img/structure/B2863958.png)

3-[(Methoxycarbonyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

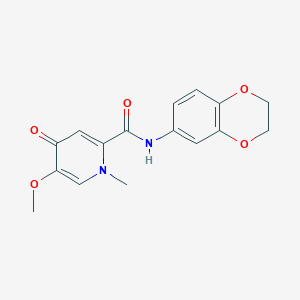

3-[(Methoxycarbonyl)amino]propanoic acid is a beta-amino acid and a secondary amino compound . It is functionally related to beta-alanine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid has been synthesized . The incorporation of a β-amino acid, namely 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid, inhibits amyloid-like fibril formation .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C11H13NO4 . The InChI code for this compound is 1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.23 , a melting point of 230 - 232 . It is a solid in its physical form .Applications De Recherche Scientifique

Structural Investigation

A study by Venkatesan et al. (2016) focused on the structural characterization of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The research highlighted the importance of methoxy substitution on stabilization through intermolecular interactions, providing insights into molecular design for enhanced stability and interactions in materials science Venkatesan et al., 2016.

Corrosion Inhibition

Gupta et al. (2016) synthesized cysteine-based Schiff's bases incorporating a methoxy group for corrosion inhibition of mild steel in acidic solutions. The study demonstrated the efficiency of these compounds in protecting steel surfaces, suggesting their potential applications in industrial corrosion protection Gupta et al., 2016.

Enzyme-activated Surfactants

Cousins et al. (2009) developed N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions on-demand, highlighting a novel approach for nanomaterial processing and application Cousins et al., 2009.

Material Science and Polymer Chemistry

Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to 3-[(Methoxycarbonyl)amino]propanoic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research opens new avenues for using renewable resources in material science, particularly in the development of bio-based polymers Trejo-Machin et al., 2017.

Safety and Hazards

Propriétés

IUPAC Name |

3-(methoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)6-3-2-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMVCLVAEGHEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

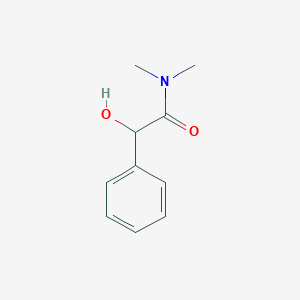

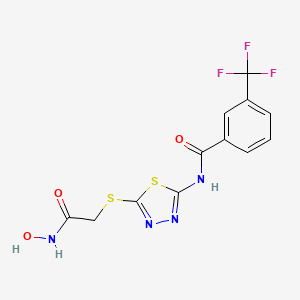

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)

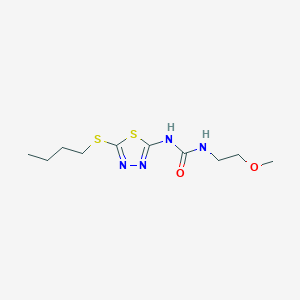

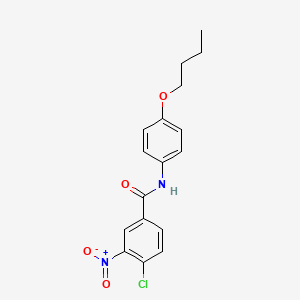

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2863886.png)

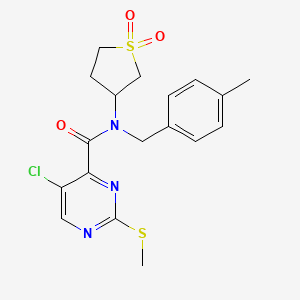

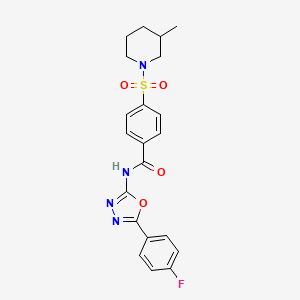

![3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2863890.png)

![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2863896.png)

![3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2863897.png)